molecular formula C7H9N3O2 B13844421 Methyl 2,5-diaminoisonicotinate CAS No. 28033-04-7

Methyl 2,5-diaminoisonicotinate

Cat. No.: B13844421
CAS No.: 28033-04-7
M. Wt: 167.17 g/mol
InChI Key: HUSKSCYZKCEPQX-UHFFFAOYSA-N
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Description

Methyl 2,5-diaminoisonicotinate is an organic compound with the molecular formula C7H9N3O2 It is a derivative of isonicotinic acid, featuring two amino groups at the 2 and 5 positions and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-diaminoisonicotinate typically involves the esterification of 2,5-diaminoisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar esterification reactions on a larger scale, with careful control of reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-diaminoisonicotinate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of Methyl 2,5-dinitroisonicotinate.

    Reduction: Formation of Methyl 2,5-diaminoisonicotinol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2,5-diaminoisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2,5-diaminoisonicotinate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory properties.

    Methyl 2,5-dihydroxycinnamate: A compound with similar ester functionality but different substitution pattern.

Uniqueness

Methyl 2,5-diaminoisonicotinate is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research applications.

Properties

CAS No.

28033-04-7

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2,5-diaminopyridine-4-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,8H2,1H3,(H2,9,10)

InChI Key

HUSKSCYZKCEPQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1N)N

Origin of Product

United States

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